

A Comparative Spectral Analysis: 1-Methyl-2-(methylthio)imidazole vs. Methimazole

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Compound of Interest

Compound Name: **1-Methyl-2-(methylthio)imidazole**

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For researchers, scientists, and drug development professionals, a detailed understanding of the spectral characteristics of a molecule and its related compounds is paramount for identification, purity assessment, and structural elucidation. This guide provides a comparative spectral analysis of the antithyroid drug methimazole and its S-methylated analogue, **1-Methyl-2-(methylthio)imidazole**, presenting key experimental data from various analytical techniques.

This document summarizes the spectral data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols are provided to ensure the reproducibility of the cited data.

Data Presentation: A Spectral Snapshot

The following table offers a side-by-side comparison of the key spectral data for **1-Methyl-2-(methylthio)imidazole** and methimazole.

Spectral Technique	1-Methyl-2-(methylthio)imidazole	Methimazole
¹ H NMR	δ (ppm): 7.01 (d, 1H), 6.69 (d, 1H), 3.82 (t, 2H), 2.24 (s, 3H)	δ (ppm): 6.749 (s, 1H), 6.725 (s, 1H), 3.613 (s, 3H), 12.2 (br s, 1H, NH) ^[1]
¹³ C NMR	δ (ppm): 136.0 (C2), 122.8 (C4/C5), 122.5 (C4/C5), 14.5 (S-CH ₃)	δ (ppm): 164.5 (C=S), 116.5 (CH), 113.8 (CH), 34.5 (N-CH ₃)
IR Spectroscopy	Key Peaks (cm ⁻¹): Data not readily available in searched literature.	Key Peaks (cm ⁻¹): ~3100-2800 (N-H stretch), ~1570 (C=N stretch), ~1271 (C=S stretch) ^[2]
UV-Vis Spectroscopy	λ_{max} (nm): Data not readily available in searched literature.	λ_{max} (nm): 252 in water ^[3] , 267 in chloroform ^[4]
Mass Spectrometry	Molecular Ion (m/z): 128.04 ^[5]	Molecular Ion (m/z): 114.03 ^[4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired on a Bruker AVANCE 400 MHz spectrometer.

- Sample Preparation: Approximately 5-10 mg of the solid sample (**1-Methyl-2-(methylthio)imidazole** or methimazole) was dissolved in 0.75 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) in a 5 mm NMR tube.
- ¹H NMR Acquisition: Proton NMR spectra were recorded with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans. The free induction decay (FID) was Fourier transformed with a line broadening of 0.3 Hz. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ 0.00).

- ^{13}C NMR Acquisition: Carbon-13 NMR spectra were recorded with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans. The spectra were proton-decoupled. Chemical shifts are reported in ppm relative to the solvent peak (CDCl_3 : δ 77.16; DMSO-d_6 : δ 39.52).

Infrared (IR) Spectroscopy

Fourier-transform infrared (FT-IR) spectra were obtained using a PerkinElmer Spectrum Two FT-IR spectrometer.

- Sample Preparation (Thin Solid Film): A small amount of the solid sample was dissolved in a few drops of a volatile solvent like methylene chloride. One or two drops of the resulting solution were placed on a potassium bromide (KBr) salt plate. The solvent was allowed to evaporate completely, leaving a thin film of the solid on the plate.
- Data Acquisition: The KBr plate with the sample film was placed in the sample holder of the FT-IR spectrometer. The spectrum was recorded in the range of $4000\text{-}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} . A background spectrum of a clean KBr plate was recorded and automatically subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis absorption spectra were recorded on a Shimadzu UV-2401PC spectrophotometer.^[6]

- Sample Preparation: A stock solution of the compound was prepared by dissolving a known mass in a suitable solvent (e.g., water or chloroform) to a concentration of approximately 1 mg/mL. This stock solution was then serially diluted to obtain a final concentration in the range of 2.0-24.0 $\mu\text{g/mL}$.^[7]
- Data Acquisition: The absorbance of the sample solution was measured in a 1 cm path length quartz cuvette over a wavelength range of 200-400 nm. The solvent used for dilution was used as the blank. The wavelength of maximum absorbance (λ_{max}) was determined from the resulting spectrum.

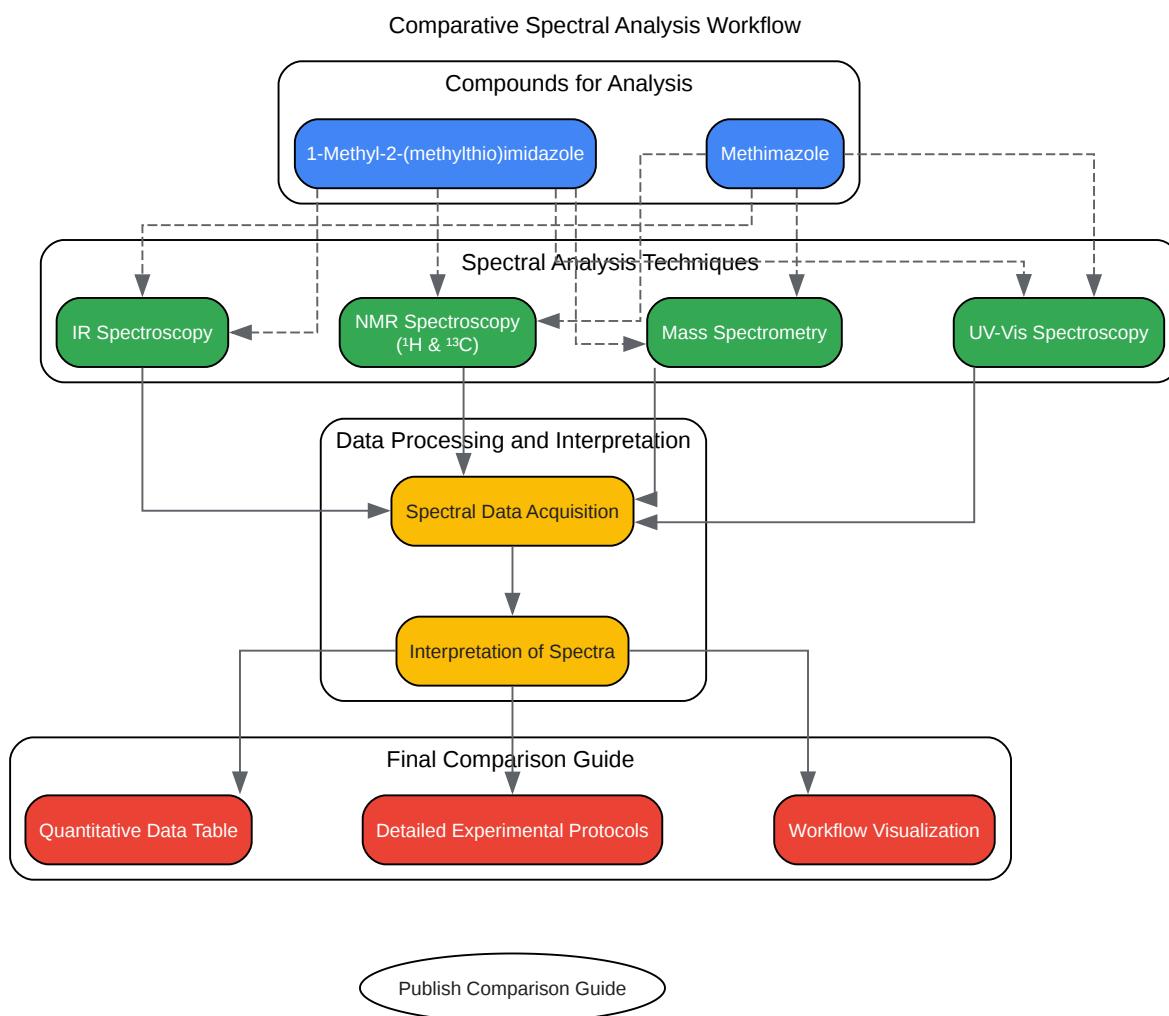
Mass Spectrometry (MS)

Mass spectra were acquired using a gas chromatography-mass spectrometry (GC-MS) system or by direct infusion into a mass spectrometer with an electrospray ionization (ESI) source.

- Sample Preparation (GC-MS): For GC-MS analysis, the sample was dissolved in a suitable volatile solvent, such as dichloromethane or methanol.
- Sample Preparation (ESI-MS): For direct infusion ESI-MS, the sample was dissolved in a mixture of water and acetonitrile with 0.1% formic acid to aid ionization.
- Data Acquisition: The instrument was operated in the positive ion mode. For GC-MS, the sample was separated on a capillary column before entering the mass spectrometer. For ESI-MS, the sample solution was introduced directly into the ion source. The mass-to-charge ratio (m/z) of the ions was measured.

Visualizing the Comparison Workflow

To provide a clear overview of the comparative analysis process, the following diagram illustrates the logical workflow.



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Caption: Workflow for the comparative spectral analysis of the two imidazole derivatives.

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